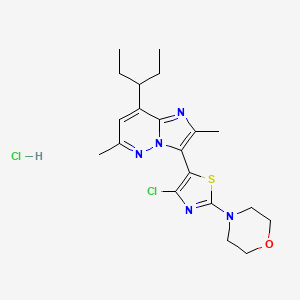
LY2420987
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY2420987 is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and an imidazo[1,2-b]pyridazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LY2420987 typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the thiazole ring and the morpholine moiety. Key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step often involves the use of thioamide and halogenated intermediates under specific conditions.
Attachment of the morpholine ring: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
LY2420987 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and morpholine groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
LY2420987 has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of LY2420987 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[4-Chloro-5-(2,6-dimethylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine
- 4-[4-Chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]piperidine
Uniqueness
The uniqueness of LY2420987 lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
属性
分子式 |
C20H27Cl2N5OS |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
4-[4-chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H26ClN5OS.ClH/c1-5-14(6-2)15-11-12(3)24-26-16(13(4)22-19(15)26)17-18(21)23-20(28-17)25-7-9-27-10-8-25;/h11,14H,5-10H2,1-4H3;1H |
InChI 键 |
RLIFEVIDQJCYFZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CC(=NN2C1=NC(=C2C3=C(N=C(S3)N4CCOCC4)Cl)C)C.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


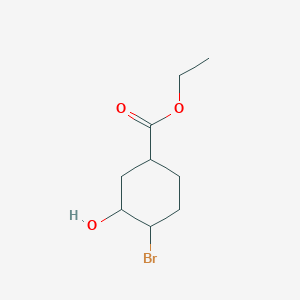
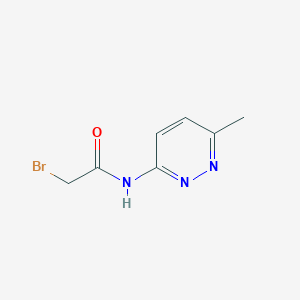
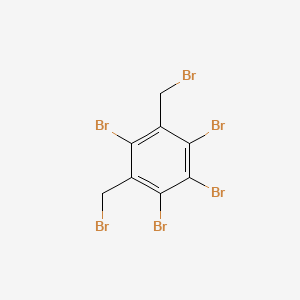
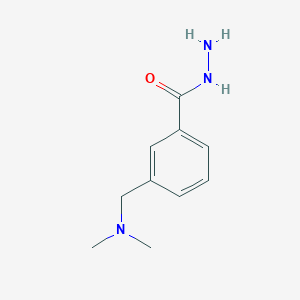


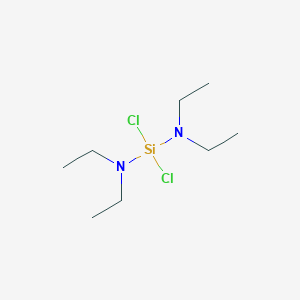
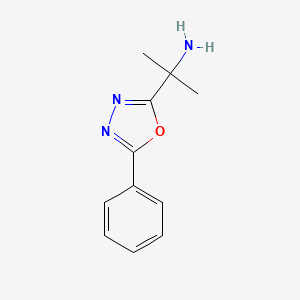
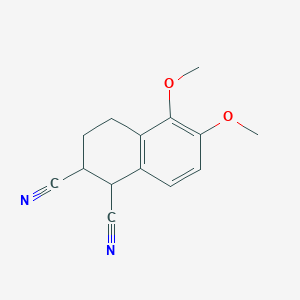
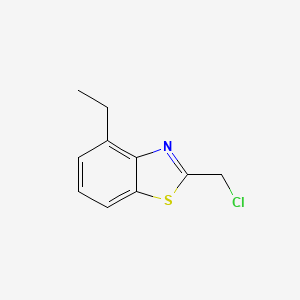
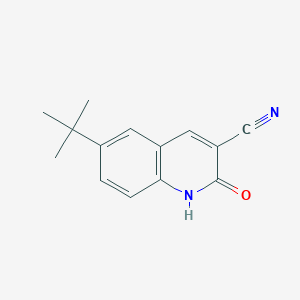
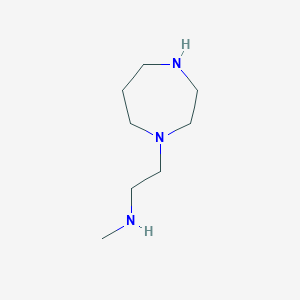

![Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8464283.png)
